An In-Depth Technical Guide to 1-Cyano-2-fluoronaphthalene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Cyano-2-fluoronaphthalene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyano-2-fluoronaphthalene is a substituted naphthalene derivative of significant interest in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the presence of both an electron-withdrawing cyano group and a fluorine atom on the naphthalene scaffold, make it a valuable building block for the synthesis of complex molecular architectures. Naphthalene derivatives are prevalent in many pharmaceuticals and functional materials, and the introduction of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-Cyano-2-fluoronaphthalene, along with proposed synthetic routes, spectral analysis, safety considerations, and potential applications in drug discovery.
It is important to note that while the CAS number for 1-Cyano-2-fluoronaphthalene is registered as 33718-12-6, detailed experimental data for this specific compound is scarce in publicly available literature.[2] Therefore, much of the information presented herein is based on expert analysis and extrapolation from closely related analogs, such as 1-fluoronaphthalene, 2-fluoronaphthalene, and other cyanated naphthalene derivatives.
Physicochemical Properties
The physical and chemical properties of 1-Cyano-2-fluoronaphthalene can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₁H₆FN | Confirmed by CAS registration.[3] |
| Molecular Weight | 171.17 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Based on similar substituted naphthalenes. |
| Melting Point | Estimated to be in the range of 50-100 °C. | The presence of a cyano group and fluorine atom would likely increase the melting point compared to 1-fluoronaphthalene (-13 °C).[4] 2-Fluoronaphthalene, a solid, melts at approximately 57-61°C.[5] |
| Boiling Point | Estimated to be >250 °C. | Expected to be higher than 1-fluoronaphthalene (215 °C) due to increased polarity and molecular weight.[4] |
| Solubility | Predicted to be sparingly soluble in water, but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. | Based on the properties of 1-fluoronaphthalene and other aromatic nitriles.[6] |
Chemical Reactivity and Stability
The reactivity of 1-Cyano-2-fluoronaphthalene is dictated by the interplay of the naphthalene ring system and its two substituents.
-
Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing cyano group at the 1-position. This makes the C-F bond susceptible to cleavage by various nucleophiles, providing a handle for further functionalization.
-
Electrophilic Aromatic Substitution: The naphthalene ring is generally susceptible to electrophilic attack. The directing effects of the fluoro and cyano groups will influence the position of substitution. The cyano group is a meta-director, while the fluorine atom is an ortho-, para-director. The overall substitution pattern will depend on the reaction conditions and the nature of the electrophile.
-
Reduction of the Cyano Group: The nitrile functionality can be reduced to a primary amine or an aldehyde, offering further synthetic transformations.
-
Stability: The compound is expected to be stable under normal laboratory conditions, but should be protected from strong acids, bases, and oxidizing agents.[6]
Caption: Proposed synthetic workflow for 1-Cyano-2-fluoronaphthalene.
Step-by-Step Protocol:
-
Diazotization of 2-Fluoro-1-naphthylamine:
-
Suspend 2-fluoro-1-naphthylamine in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid).
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of potassium cyanide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from the previous step to the cyanide solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period of time to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 1-Cyano-2-fluoronaphthalene can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Spectroscopic Analysis (Predicted)
Spectroscopic techniques are essential for the structural elucidation and confirmation of 1-Cyano-2-fluoronaphthalene.
| Technique | Predicted Spectral Features |
| ¹H NMR | The spectrum would show complex multiplets in the aromatic region (likely between 7.0 and 8.5 ppm) corresponding to the six protons on the naphthalene ring. The protons on the same ring as the substituents will show splitting patterns influenced by the fluorine atom (H-F coupling). |
| ¹³C NMR | The spectrum would exhibit 11 distinct signals. The carbon bearing the cyano group would appear at a characteristic downfield shift (around 110-120 ppm), while the carbon attached to the fluorine atom would show a large one-bond C-F coupling constant. The other aromatic carbons would appear in the typical range of 120-140 ppm. |
| ¹⁹F NMR | A single resonance would be observed, with its chemical shift being characteristic of a fluorine atom attached to a naphthalene ring. This technique is highly sensitive to the electronic environment of the fluorine atom. |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band around 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring would appear in the 1450-1600 cm⁻¹ region. A C-F stretching vibration would likely be observed in the 1000-1300 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 171.05, corresponding to the molecular weight of C₁₁H₆FN. Fragmentation patterns would likely involve the loss of HCN and other characteristic fragments of the naphthalene ring. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Cyano-2-fluoronaphthalene is not widely available, general precautions for handling aromatic nitriles and fluorinated compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [7]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. * Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [4]* Storage: Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight. * Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Drug Discovery and Medicinal Chemistry
The 1-cyano-2-fluoronaphthalene scaffold is a promising, yet underexplored, building block for the synthesis of novel bioactive molecules.
-
Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The cyano and fluoro groups can be used to fine-tune properties such as lipophilicity (logP) and pKa, which are critical for oral absorption and cell permeability.
-
Novel Chemical Space: As a relatively uncommon building block, it allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action.
-
Precursor for Fused Heterocycles: The cyano group can be elaborated into various heterocyclic rings, which are common motifs in many approved drugs.
Naphthalene-based structures are found in a variety of therapeutic agents, including those with anticancer and anti-inflammatory properties. [8]The unique electronic and steric properties of 1-Cyano-2-fluoronaphthalene make it an attractive starting material for the synthesis of new libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
1-Cyano-2-fluoronaphthalene represents a valuable, albeit underutilized, chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its predicted properties, potential synthetic routes, and likely applications. As research in fluorination and late-stage functionalization continues to expand, it is anticipated that the utility of such specialized building blocks will become increasingly apparent to the scientific community, paving the way for the discovery of novel therapeutics and functional materials.
References
-
NextSDS. 1-Cyano-2-fluoronaphthalene — Chemical Substance Information. Accessed March 24, 2026. [Link]
-
NextSDS. 2-Cyano-1-fluoronaphthalene — Chemical Substance Information. Accessed March 24, 2026. [Link]
-
3M. Safety Data Sheet. Accessed March 24, 2026. [Link]
-
PubChem. [(1R,2R,6S,7S,8R,10S,11S,12R,16R,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1Z,3Z)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate. Accessed March 24, 2026. [Link]
-
PubChem. (4S,7aR,9aR,10S,11E,18R)-6'-chloro-N-(dimethylsulfamoyl)-18-hydroxy-10-methoxy-15-methyl-16-oxo-3',4',7,7a,8,9,9a,10,13,14,15,16,17,18-tetradecahydro-2'H,3H,5H-spiro[1,19-(ethanediylidene)cyclobuta[n]o[2]xazepino[4,3-a]d[2][9]iazacyclohexadecine-4,1'-naphthalene]-18-carboxamide. Accessed March 24, 2026. [Link]
-
PubChem. (3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-27-(2-diethylaminoethylsulfanyl)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methyl-hex-4-enyl]. Accessed March 24, 2026. [Link]
-
Biosolve Chimie. Safety data sheet. Accessed March 24, 2026. [Link]
-
PubMed. Structural characterization of wax esters by electron ionization mass spectrometry. Accessed March 24, 2026. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. Accessed March 24, 2026. [Link]
-
PubMed. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Accessed March 24, 2026. [Link]
-
CHIMIA. Medicinal Chemistry and Chemical Biology Highlights. Accessed March 24, 2026. [Link]
-
Wikipedia. 1-Fluoronaphthalene. Accessed March 24, 2026. [Link]
-
NIST. Cyclotrisiloxane, hexamethyl-. In NIST Chemistry WebBook. Accessed March 24, 2026. [Link]
-
PubChem. 1-Fluoronaphthalene. Accessed March 24, 2026. [Link]
-
PubChem. 1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid. Accessed March 24, 2026. [Link]
-
PubChem. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Accessed March 24, 2026. [Link]
-
Cheméo. Cyclodecene (CAS 3618-12-0) - Chemical & Physical Properties. Accessed March 24, 2026. [Link]
-
NIST. α-Lindane. In NIST Chemistry WebBook. Accessed March 24, 2026. [Link]
-
PubChem. PG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)). Accessed March 24, 2026. [Link]
-
PubMed. The synthesis of deuteriated tri-tert-butyl phosphine. Accessed March 24, 2026. [Link]
-
PubChem. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. Accessed March 24, 2026. [Link]
-
NIST. 1,4,7,10,13,16-Hexaoxacyclooctadecane. In NIST Chemistry WebBook. Accessed March 24, 2026. [Link]
-
NIST. β-Hexachlorocyclohexane. In NIST Chemistry WebBook. Accessed March 24, 2026. [Link]
Sources
- 1. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | C16H20FN3O3S | CID 9819937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. nextsds.com [nextsds.com]
- 4. 1-Fluoronaphthalene or alpha-Fluoronaphthalene Manufacturers [mubychem.com]
- 5. 2-Fluoronaphthalene | 323-09-1 [sigmaaldrich.com]
- 6. Applications of 1-Fluoronaphthalene_Chemicalbook [chemicalbook.com]
- 7. cdmsweb.3m.com [cdmsweb.3m.com]
- 8. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (4S,7aR,9aR,10S,11E,18R)-6'-chloro-N-(dimethylsulfamoyl)-18-hydroxy-10-methoxy-15-methyl-16-oxo-3',4',7,7a,8,9,9a,10,13,14,15,16,17,18-tetradecahydro-2'H,3H,5H-spiro[1,19-(ethanediylidene)cyclobuta[n][1,4]oxazepino[4,3-a][1,8]diazacyclohexadecine-4,1'-naphthalene]-18-carboxamide | C36H47ClN4O7S | CID 145704705 - PubChem [pubchem.ncbi.nlm.nih.gov]
